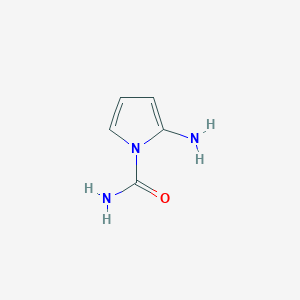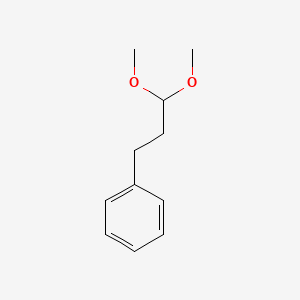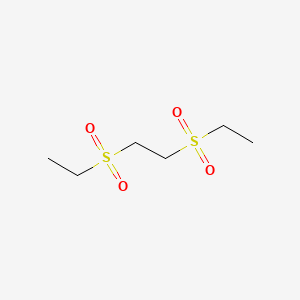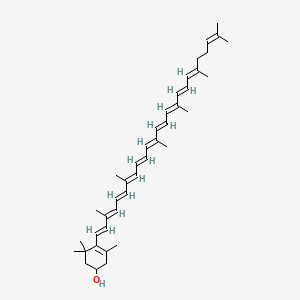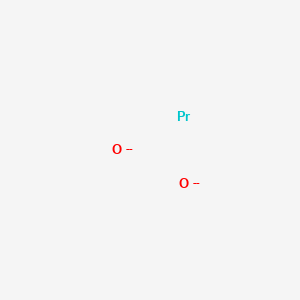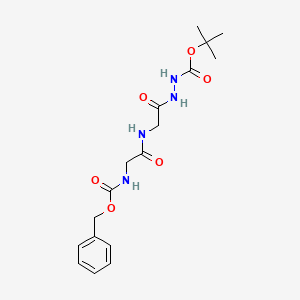
Z-Gly-gly-nhnh-boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Gly-gly-nhnh-boc, also known as N-benzyloxycarbonyl-glycyl-glycine hydrazide, is a compound used in peptide synthesis. It is a derivative of glycyl-glycine, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is converted to a hydrazide (nhnh) and further protected by a tert-butoxycarbonyl (boc) group. This compound is significant in the field of peptide chemistry due to its role in the synthesis of complex peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-gly-nhnh-boc typically involves the following steps:
Protection of Glycine: The amino group of glycine is protected using a benzyloxycarbonyl (Z) group.
Formation of Glycyl-Glycine: The protected glycine is then coupled with another glycine molecule to form glycyl-glycine.
Conversion to Hydrazide: The carboxyl group of glycyl-glycine is converted to a hydrazide using hydrazine.
Protection with Boc Group: Finally, the hydrazide is protected with a tert-butoxycarbonyl (boc) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Gly-gly-nhnh-boc undergoes various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The benzyloxycarbonyl (Z) group can be substituted with other protective groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Major Products
The major products formed from these reactions include various protected and unprotected peptides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Z-Gly-gly-nhnh-boc has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins through native chemical ligation.
Biology: The compound is used to study protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: This compound is used in the production of biocompatible materials and hydrogels for biomedical applications
Wirkmechanismus
The mechanism of action of Z-Gly-gly-nhnh-boc involves its role as a peptide hydrazide. It acts as a thioester surrogate in native chemical ligation, facilitating the formation of peptide bonds. The compound is activated by sodium nitrite (NaNO2) and thiolysis, which converts it to a peptide thioester. This thioester then reacts with an N-terminal cysteine residue to form a native peptide bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Gly-gly-OH: A similar compound where the hydrazide group is replaced with a hydroxyl group.
Z-Gly-gly-gly-OH: A tripeptide derivative with an additional glycine residue.
Z-Gly-OH: A simpler derivative with only one glycine residue.
Uniqueness
Z-Gly-gly-nhnh-boc is unique due to its hydrazide group, which allows it to act as a thioester surrogate in peptide synthesis. This property makes it particularly useful in native chemical ligation, enabling the synthesis of complex peptides and proteins that are difficult to obtain through other methods.
Eigenschaften
Molekularformel |
C17H24N4O6 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
benzyl N-[2-[[2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H24N4O6/c1-17(2,3)27-16(25)21-20-14(23)10-18-13(22)9-19-15(24)26-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,22)(H,19,24)(H,20,23)(H,21,25) |
InChI-Schlüssel |
LRCWBAFXCNLBND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


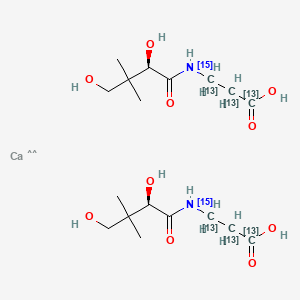
![[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13826726.png)


![N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13826741.png)
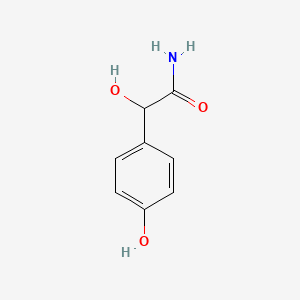

![6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B13826765.png)
